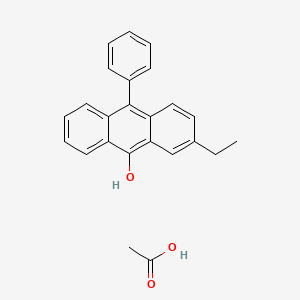
Acetic acid--2-ethyl-10-phenylanthracen-9-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–2-ethyl-10-phenylanthracen-9-ol (1/1) is a chemical compound with the molecular formula C23H20O3 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features both acetic acid and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-ethyl-10-phenylanthracen-9-ol typically involves the esterification of 2-ethyl-10-phenylanthracen-9-ol with acetic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, which facilitates the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2-ethyl-10-phenylanthracen-9-ol may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-ethyl-10-phenylanthracen-9-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Acetic acid–2-ethyl-10-phenylanthracen-9-ol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structural properties make it useful in studying biological processes and interactions at the molecular level.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and fluorescent probes.
Mechanism of Action
The mechanism of action of acetic acid–2-ethyl-10-phenylanthracen-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Acetic acid–2-methyl-10-phenylanthracen-9-ol: This compound is structurally similar but has a methyl group instead of an ethyl group.
Anthracene derivatives: Other derivatives of anthracene with different functional groups can exhibit similar properties and applications.
Uniqueness
Acetic acid–2-ethyl-10-phenylanthracen-9-ol is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its structural features make it particularly suitable for certain applications, such as in the development of fluorescent probes and organic semiconductors.
Properties
CAS No. |
879090-29-6 |
|---|---|
Molecular Formula |
C24H22O3 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
acetic acid;2-ethyl-10-phenylanthracen-9-ol |
InChI |
InChI=1S/C22H18O.C2H4O2/c1-2-15-12-13-18-20(14-15)22(23)19-11-7-6-10-17(19)21(18)16-8-4-3-5-9-16;1-2(3)4/h3-14,23H,2H2,1H3;1H3,(H,3,4) |
InChI Key |
FUMQWRWJWMSWMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=CC=C4)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


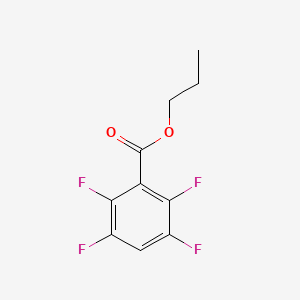


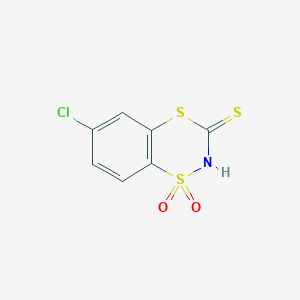
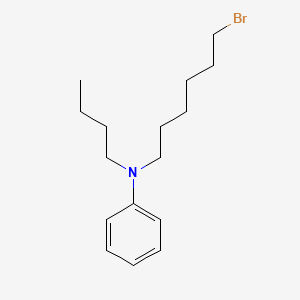
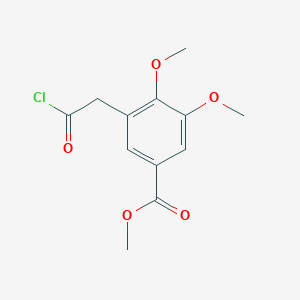
![2H-Indol-2-one, 3-[(4-chlorophenyl)imino]-1,3-dihydro-5,7-dimethyl-](/img/structure/B12588398.png)
propanedinitrile](/img/structure/B12588399.png)
![5-[2-(Diphenylphosphanyl)phenyl]-1H-pyrazole](/img/structure/B12588410.png)
![Methyl [(7S)-1,4-dioxaspiro[4.5]decan-7-yl]acetate](/img/structure/B12588411.png)

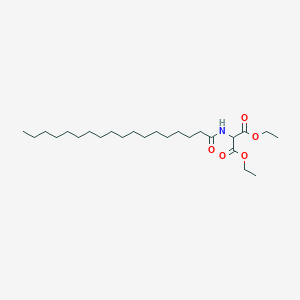
![2-Pyridinamine, 3-[[2-[(phenylsulfonyl)methyl]phenyl]methoxy]-](/img/structure/B12588430.png)
![Acetamide,N-(2,6-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B12588434.png)
